1,1,2,3,4,5-Hexaphenyl-1H-silole

Catalog No.
S806019
CAS No.
752-28-3
M.F
C40H30Si
M. Wt
538.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,2,3,4,5-Hexaphenyl-1H-silole

CAS Number

752-28-3

Product Name

1,1,2,3,4,5-Hexaphenyl-1H-silole

IUPAC Name

1,1,2,3,4,5-hexakis-phenylsilole

Molecular Formula

C40H30Si

Molecular Weight

538.7 g/mol

InChI

InChI=1S/C40H30Si/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)41(35-27-15-5-16-28-35,36-29-17-6-18-30-36)39(37)33-23-11-3-12-24-33/h1-30H

InChI Key

QAKMXYFDVPDIPT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Organic Crystal Scintillators Based on Aggregation-Induced Emission (AIE)

    Specific Scientific Field: Materials Chemistry

    Summary of the Application: HPS crystals are synthesized to develop organic crystal scintillators based on aggregation-induced emission (AIE). .

    Methods of Application or Experimental Procedures: The scintillation properties of HPS crystals were characterized. .

    Results or Outcomes: The scintillation decay time constants were 5.4, and 21 ns. HPS crystals exhibited light yields of 3100 photons/5.5 MeV and 11,000 photons/MeV under α-ray and X-ray irradiation, respectively. .

Organic Light-Emitting Diodes (OLEDs)

Aggregation-Induced Emission (AIE) Luminogens

    Specific Scientific Field: Organic Chemistry

    Summary of the Application: HPS is used as an AIE luminogen.

    Methods of Application or Experimental Procedures: HPS is dissolved in a solvent and then allowed to aggregate, either through evaporation of the solvent or by addition of a non-solvent.

Photolysis and Thermolysis

    Summary of the Application: HPS is used in photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb).

Supramolecular Chemistry

1,1,2,3,4,5-Hexaphenyl-1H-silole is a silicon-containing compound characterized by its unique structure and properties. Its molecular formula is C40H30Si, and it has a molecular weight of 538.75 g/mol. The compound appears as a solid with colors ranging from white to yellow to green and has a melting point between 193.0 °C and 197.0 °C . Notably, 1,1,2,3,4,5-Hexaphenyl-1H-silole exhibits aggregation-induced emission (AIE), making it useful in optoelectronic applications such as organic light-emitting diodes (OLEDs) .

Due to its unique structure. It can undergo cycloaddition reactions with dienophiles such as ethyl acrylate to form bicyclosilaheptene . Additionally, it reacts with perbenzoic acid to yield a mixture of tetraphenylfuran and cis-dibenzoylstilbene . These reactions highlight its potential utility in synthetic organic chemistry.

The synthesis of 1,1,2,3,4,5-Hexaphenyl-1H-silole typically involves the reaction of silacyclopentadiene derivatives with various reagents. One common method includes the photolysis or thermolysis of hexaphenylsilacyclopentadiene . Additionally, synthetic routes may involve the use of coupling reactions to construct the phenyl groups attached to the silicon atom.

The primary applications of 1,1,2,3,4,5-Hexaphenyl-1H-silole are in the fields of organic electronics and materials science. Its AIE properties make it particularly suitable for use in OLEDs and other optoelectronic devices . Furthermore, its unique electronic characteristics suggest potential uses in sensors and light-emitting materials.

Interaction studies involving 1,1,2,3,4,5-Hexaphenyl-1H-silole focus on its behavior in various environments. For instance, its interactions with light can lead to significant changes in emission properties when aggregated. These studies are crucial for understanding how this compound can be effectively utilized in practical applications like OLEDs.

Several compounds share structural similarities with 1,1,2,3,4,5-Hexaphenyl-1H-silole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Hexaphenyl-2-methyl-1H-siloleSilole derivativeExhibits different emission characteristics
2-Hexaphenyl-2-methyl-1H-siloleSilole derivativeEnhanced stability under thermal conditions
HexaphenylsilacyclopentadieneSilacyclopentadieneCan undergo distinct cycloaddition reactions
4-Hexaphenyl-7-silabicyclo[2.2.1]hepteneBicyclic silaneUnique reactivity due to bicyclic structure

These compounds highlight the uniqueness of 1,1,2,3,4,5-Hexaphenyl-1H-silole through its specific AIE properties and structural characteristics that differentiate it from other siloles and silacyclopentadienes.

Wikipedia

1,1,2,3,4,5-Hexaphenyl-1H-silole

Dates

Modify: 2023-08-16

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